

An In-depth Technical Guide to the Fundamental Properties of Methyl Sulfamate

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Compound of Interest

Compound Name: Methyl sulfamate

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Introduction

Methyl sulfamate (CAS No. 55665-95-7) is an organic compound belonging to the sulfamate ester class. It is the methyl ester of sulfamic acid and is characterized by a methyl group attached to the oxygen of a sulfamate functional group ($-\text{OSO}_2\text{NH}_2$). This simple yet reactive molecule serves as a valuable intermediate and reagent in organic synthesis. In recent years, the sulfamate moiety has garnered significant attention in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. This guide provides a comprehensive overview of the core fundamental properties of **methyl sulfamate**, including its physicochemical characteristics, synthesis methodologies, and its role as a pharmacophore with potential therapeutic applications.

Physicochemical Properties

The fundamental physical and chemical properties of **methyl sulfamate** are summarized in the table below, providing a quantitative overview for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	methyl sulfamate	[1]
CAS Number	55665-95-7	[2]
Molecular Formula	CH ₅ NO ₃ S	[2]
Molecular Weight	111.12 g/mol	[2]
Appearance	Colorless liquid with a pungent odor	[3]
Melting Point	25-27 °C	[3]
Boiling Point	199.9 ± 23.0 °C (Predicted)	[3]
Density	1.459 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Soluble in water and various organic solvents	[3]
pKa	9.43 ± 0.70 (Predicted)	[3]

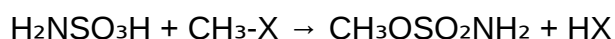
Synthesis of Methyl Sulfamate

Several synthetic routes to **methyl sulfamate** have been reported, primarily involving the esterification of sulfamic acid or the manipulation of related sulfur-containing compounds. While detailed, step-by-step protocols for the synthesis of **methyl sulfamate** are not readily available in the public domain, the following sections describe the general experimental methodologies based on established chemical transformations.

Direct Methylation of Sulfamic Acid

A common method for the synthesis of **methyl sulfamate** is the direct methylation of sulfamic acid using a methylating agent under basic conditions.[1]

Reaction Scheme:



(X = I, OSO₃CH₃)

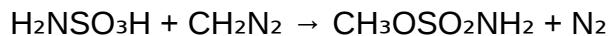
General Experimental Protocol (Analogous Synthesis):

- Reagents and Equipment:
 - Sulfamic acid
 - Methylating agent (e.g., dimethyl sulfate or methyl iodide)
 - Anhydrous base (e.g., potassium carbonate or sodium hydride)
 - Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)
 - Round-bottom flask with a magnetic stirrer and reflux condenser
 - Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
- Procedure:
 - To a stirred suspension of sulfamic acid and an anhydrous base in an appropriate solvent, the methylating agent is added dropwise at a controlled temperature (often starting at 0 °C and allowing to warm to room temperature).
 - The reaction mixture is stirred for a period of time, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
 - Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
 - The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
 - The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
 - The crude product is then purified by a suitable method, such as column chromatography or distillation, to yield pure **methyl sulfamate**.

Esterification using Diazomethane

Diazomethane offers a mild and efficient method for the esterification of carboxylic acids and can also be used for the methylation of acidic protons, such as that in sulfamic acid.^[4]

Reaction Scheme:



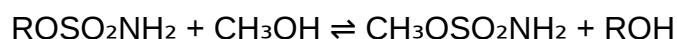
General Experimental Protocol:

- Reagents and Equipment:
 - Sulfamic acid
 - An ethereal solution of diazomethane (generated in situ from a precursor like N-methyl-N-nitrosourea)
 - Reaction vessel (e.g., an Erlenmeyer flask)
 - Fume hood (diazomethane is toxic and explosive)
- Procedure:
 - Sulfamic acid is dissolved or suspended in a suitable solvent (e.g., diethyl ether).
 - An ethereal solution of diazomethane is added portion-wise with stirring until the yellow color of diazomethane persists, indicating the reaction is complete.^[5]
 - The reaction is typically rapid and proceeds at room temperature.
 - Excess diazomethane is quenched by the careful addition of a weak acid, such as acetic acid.
 - The solvent is removed under reduced pressure to yield the **methyl sulfamate** product.
- Caution: Diazomethane is a hazardous substance and should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety precautions.^[6]

Transesterification

Methyl sulfamate can also be prepared via the transesterification of other sulfamic acid esters with methanol.^[1] This method is particularly useful if a different sulfamate ester is more readily available.

Reaction Scheme:



General Experimental Protocol:

- Reagents and Equipment:
 - A suitable sulfamate ester ($\text{R-O-SO}_2\text{NH}_2$)
 - An excess of methanol
 - An acid or base catalyst
 - Distillation apparatus
- Procedure:
 - The starting sulfamate ester is dissolved in a large excess of methanol.
 - A catalytic amount of a strong acid (e.g., sulfuric acid) or a base is added.
 - The reaction mixture is heated to reflux to drive the equilibrium towards the formation of the methyl ester. The lower-boiling alcohol (ROH) can be removed by distillation to further favor product formation.
 - After the reaction is complete, the catalyst is neutralized, and the excess methanol is removed under reduced pressure.
 - The resulting crude **methyl sulfamate** is then purified.

Biological Activity and Applications in Drug Development

The sulfamate moiety is a key pharmacophore that has been incorporated into numerous therapeutic agents. While **methyl sulfamate** itself is a simple molecule, it serves as a foundational structure for understanding the biological activity of more complex sulfamate-containing drugs.

Enzyme Inhibition

Sulfamates are known to be effective inhibitors of several classes of enzymes, with their mechanism of action often involving the sulfamoyl group.

- **Carbonic Anhydrase Inhibition:** Sulfonamides and sulfamates are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7][8] The inhibition mechanism involves the coordination of the deprotonated sulfonamide/sulfamate nitrogen to the zinc ion in the enzyme's active site.[9] This disrupts the normal catalytic cycle of the enzyme, which is crucial for processes like pH regulation and CO₂ transport.[10]
- **Steroid Sulfatase Inhibition:** Aryl O-sulfamates are potent irreversible inhibitors of steroid sulfatase (STS), an enzyme that plays a critical role in the biosynthesis of active steroid hormones.[11][12] The proposed mechanism involves the sulfamate group acting as a leaving group, leading to the formation of a reactive species that covalently modifies an active site residue, thereby inactivating the enzyme.[11] This has significant implications for the treatment of hormone-dependent cancers.[13]

Antimicrobial Activity

The antibacterial properties of sulfonamides, which are structurally related to sulfamates, are well-documented.[14]

- **Mechanism of Action:** Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the de novo synthesis of folic acid in bacteria.[15][16] Folic acid is a vital precursor for the synthesis of nucleotides, and its depletion halts bacterial growth and replication.[17][18] Since humans obtain folic acid from their diet and lack the

DHPS enzyme, sulfonamides exhibit selective toxicity towards bacteria.[16] It is presumed that sulfamates may exert their antibacterial effects through a similar mechanism.

Covalent Modification of Proteins

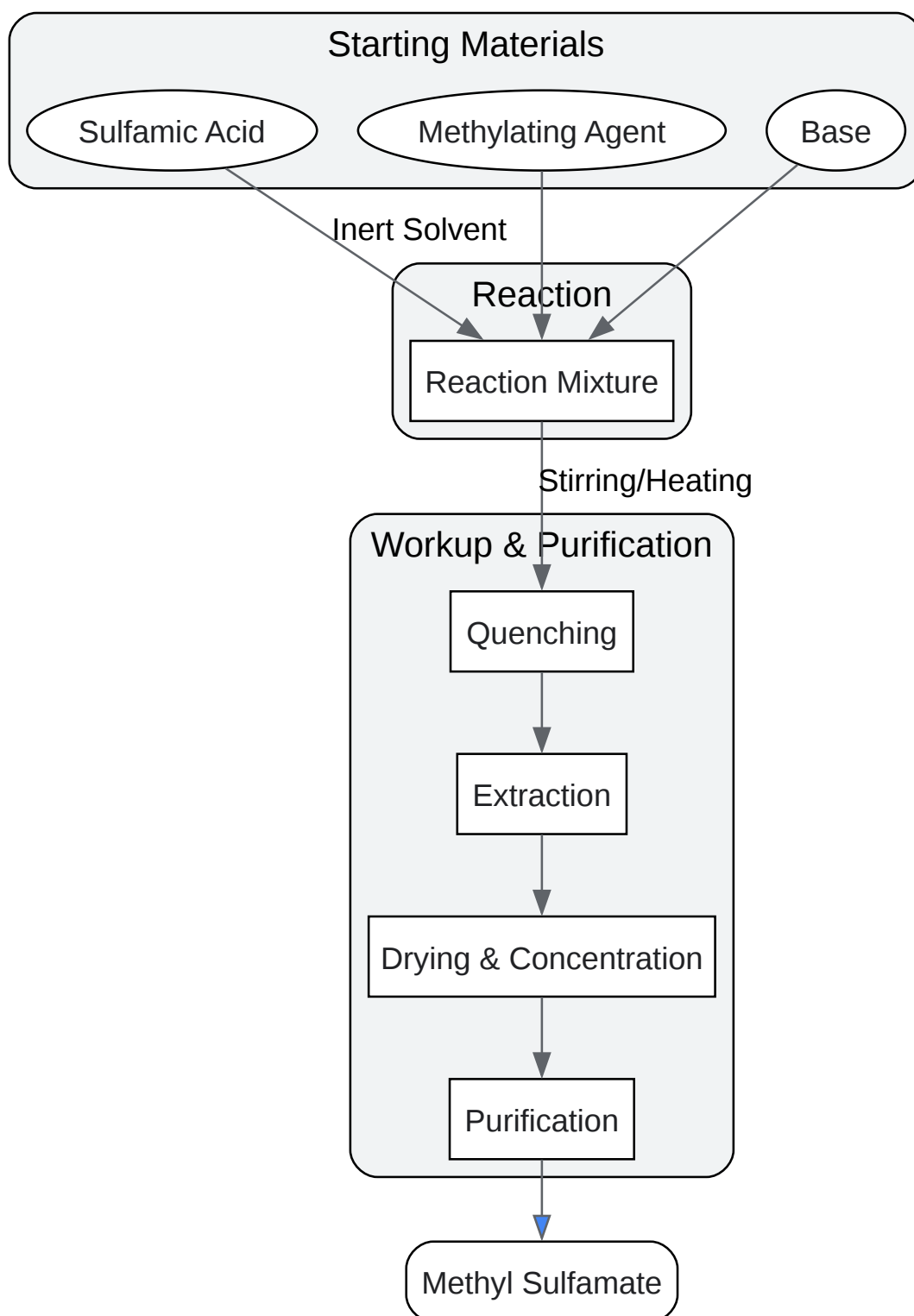
Recent research has highlighted the use of sulfamate acetamides as electrophilic "warheads" for the development of targeted covalent inhibitors.[19][20]

- Mechanism of Action: In this application, a sulfamate-containing molecule is designed to bind to a specific protein target. A nucleophilic residue in the protein's active site, typically a cysteine, attacks the electrophilic carbon adjacent to the sulfamate group.[14] This results in the formation of a covalent bond between the inhibitor and the protein, leading to irreversible inhibition.[14][20] This strategy is being explored for the development of highly specific and potent drugs for various diseases, including cancer.[19]

Visualizations

Synthesis Workflow

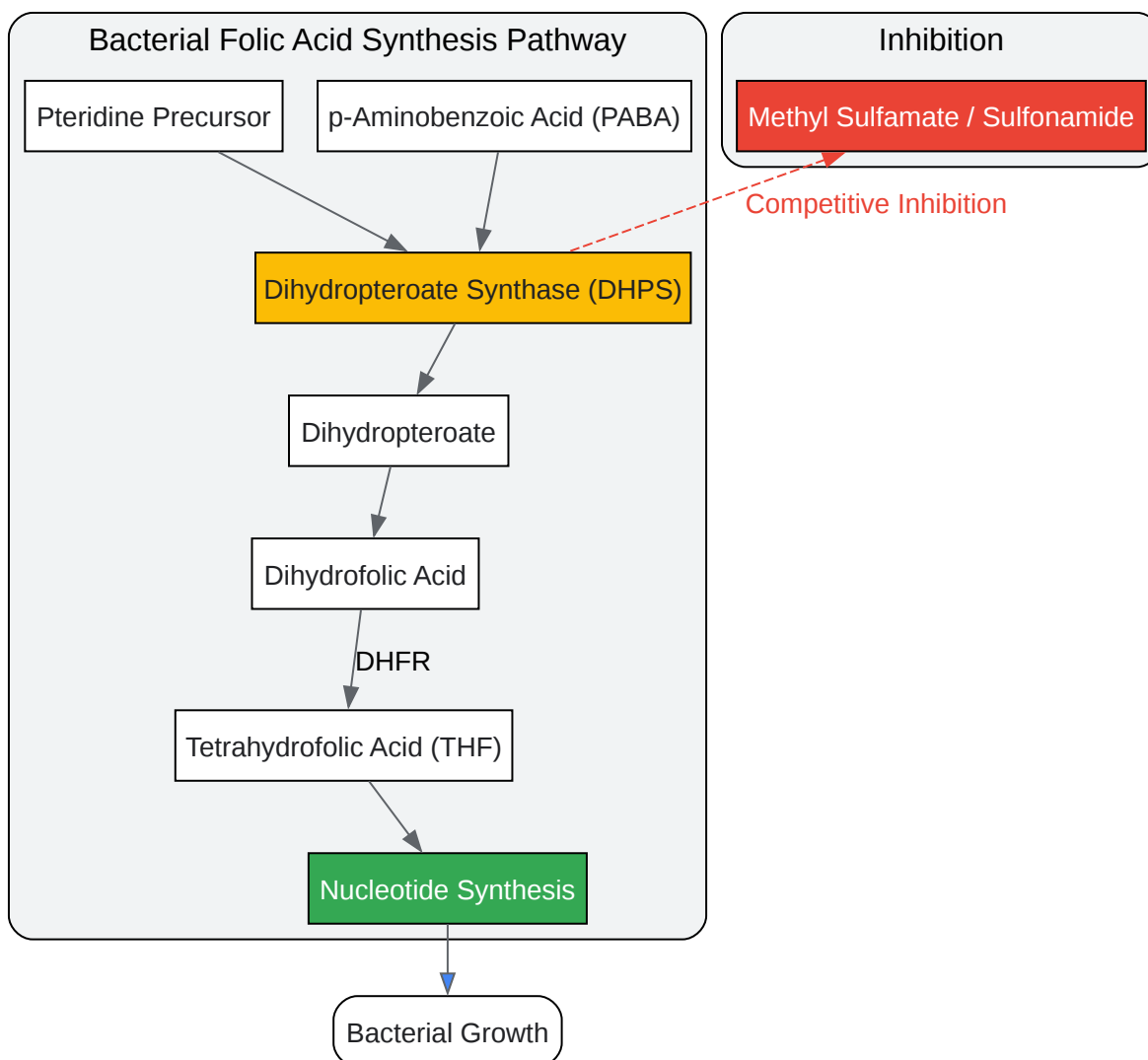
General Synthesis Workflow for Methyl Sulfamate

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Caption: General workflow for the synthesis of **methyl sulfamate** via direct methylation.

Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis

Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis

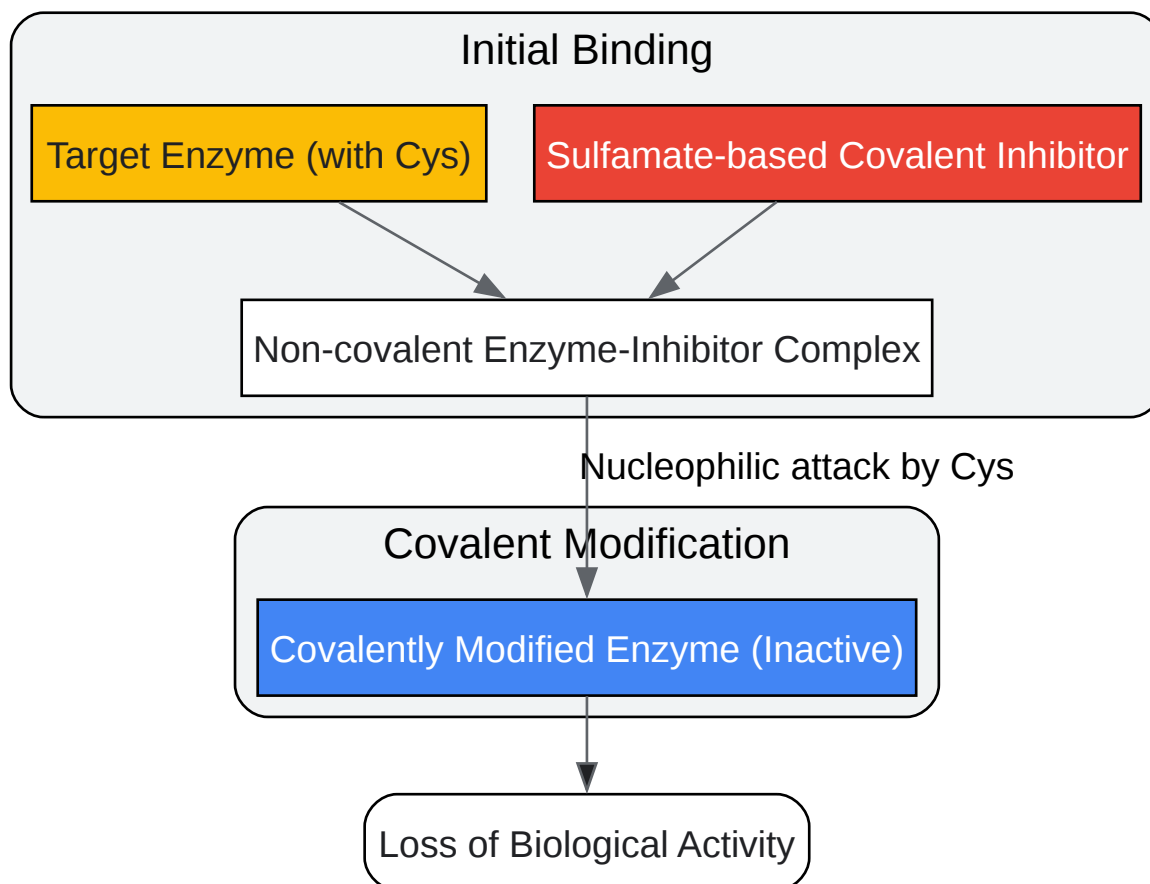


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Caption: Proposed mechanism of antibacterial action via inhibition of folic acid synthesis.

Experimental Workflow: Covalent Enzyme Inhibition

Workflow for Covalent Enzyme Inhibition



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Caption: General workflow of targeted covalent enzyme inhibition by a sulfamate-based agent.

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